molecular formula C25H24ClN5O2 B2673658 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921833-19-4

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2673658
CAS No.: 921833-19-4
M. Wt: 461.95
InChI Key: SYGPLEMLMHGRPK-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated aromatic compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of the piperazine ring, 3-chlorophenyl group, and pyrazolopyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one , often referred to as compound 1 , is a synthetic derivative belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22_{22}H24_{24}ClN3_{3}O
  • Molar Mass : 377.89 g/mol

Compound 1 exhibits its biological activity primarily through interactions with neurotransmitter systems and potential modulation of various receptors. Notably, it has been shown to act as a selective ligand for dopamine receptors and may influence serotonin pathways. The following sections detail specific pharmacological effects observed in research studies.

Dopamine Transporter Inhibition

Research indicates that compound 1 demonstrates significant inhibition of the dopamine transporter (DAT). This action is crucial for its potential application in treating disorders related to dopaminergic dysfunction, such as depression and schizophrenia.

Parameter Value
DAT Inhibition KiK_i0.04 nM
SERT Inhibition KiK_i802 nM
NET Inhibition KiK_i1107 nM

Compared to cocaine (Ki_i = 435 nM), compound 1 is approximately 10,000 times more potent as a DAT inhibitor .

Anticancer Activity

In vitro studies have explored the anticancer properties of compound 1 against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell Line IC50 (μM)
MCF-7 (breast cancer)5.2
HeLa (cervical cancer)6.8
A549 (lung cancer)4.5

These findings suggest that compound 1 may serve as a potential lead in the development of new anticancer agents .

Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of compound 1 resulted in significant improvements in behavioral tests associated with anxiety and depression. The results indicated a decrease in immobility time in the forced swim test and an increase in exploratory behavior in the open field test.

Clinical Implications

The potential for compound 1 as a therapeutic agent extends beyond neuropharmacology to include pain management due to its interaction with P2X receptors, which are implicated in pain signaling pathways. This aspect was highlighted in a patent discussing its utility as a modulator for pain treatment .

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)20-10-6-7-18(26)15-20/h3-10,15-17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGPLEMLMHGRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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